molecular formula C18H25ClN2O2S B2400011 2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide CAS No. 2380171-44-6

2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide

Cat. No.: B2400011
CAS No.: 2380171-44-6
M. Wt: 368.92
InChI Key: UPVKRWINHUDTIV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a morpholine ring, and a thianyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide typically involves the reaction of 2-chlorobenzoyl chloride with morpholine and thianylmethylamine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thianyl group to a thiol or thioether.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2S/c19-16-4-2-1-3-15(16)13-17(22)20-14-18(5-11-24-12-6-18)21-7-9-23-10-8-21/h1-4H,5-14H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVKRWINHUDTIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)CC2=CC=CC=C2Cl)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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